molecular formula C4H7N3O B024428 (1-methyl-1H-1,2,4-triazol-5-yl)methanol CAS No. 91616-36-3

(1-methyl-1H-1,2,4-triazol-5-yl)methanol

Cat. No.: B024428
CAS No.: 91616-36-3
M. Wt: 113.12 g/mol
InChI Key: QUAQZVSGXQVIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the N1 position and a hydroxymethyl group at the C5 position. This compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry, due to its ability to participate in reductive amination (e.g., in the synthesis of p97 inhibitors, as shown in ) and as a precursor for functionalized triazole derivatives . Its hydrochloride and hydrobromide salts are commercially available, enhancing its utility in drug discovery pipelines .

Preparation Methods

Cycloaddition-Based Synthesis

1,3-Dipolar Cycloaddition of Hydrazines and Nitriles

The 1,3-dipolar cycloaddition between hydrazine derivatives and nitriles is a foundational approach for constructing the triazole core. For (1-methyl-1H-1,2,4-triazol-5-yl)methanol, this method involves:

  • Reagents : Methylhydrazine and cyanoacetic acid.

  • Conditions : Reflux in ethanol at 80°C for 12 hours.

  • Mechanism : The reaction proceeds via a [3+2] cycloaddition, forming the triazole ring with simultaneous introduction of the hydroxymethyl group through hydrolysis of the nitrile intermediate.

Optimization Insights :

  • Yield : 60–65% after recrystallization from ethanol.

  • Purity : >95% (HPLC).

  • Challenges : Competing formation of 1,2,3-triazole regioisomers necessitates careful pH control (pH 6–7) to favor the 1,2,4-triazole structure.

Alkylation of Triazole Precursors

N-Methylation of 1H-1,2,4-Triazol-5-ylmethanol

Direct alkylation of the triazole nitrogen is a widely used strategy:

  • Reagents : 1H-1,2,4-Triazol-5-ylmethanol, methyl iodide, and potassium carbonate.

  • Conditions : Dimethylformamide (DMF) solvent at room temperature for 6 hours.

  • Mechanism : Base-mediated deprotonation of the triazole nitrogen followed by nucleophilic substitution with methyl iodide .

Performance Data :

ParameterValue
Yield75%
Selectivity (N1:N2)9:1
Purity98% (NMR)

Side Reactions :

  • Over-alkylation to form quaternary ammonium salts (mitigated by limiting methyl iodide stoichiometry to 1.1 equivalents) .

Reduction of Ester Derivatives

Lithium Aluminum Hydride (LiAlH₄) Reduction

Reduction of ester precursors offers a high-yield route to the hydroxymethyl group:

  • Reagents : 5-(Methoxycarbonyl)-1-methyl-1H-1,2,4-triazole, LiAlH₄.

  • Conditions : Tetrahydrofuran (THF) under reflux for 2 hours.

  • Mechanism : Nucleophilic acyl substitution followed by alcoholate formation and protonation .

Key Observations :

  • Yield : 85% after aqueous workup.

  • Safety Note : LiAlH₄ necessitates anhydrous conditions and careful quenching to prevent exothermic reactions.

Sodium Borohydride (NaBH₄) in Methanol

A milder alternative to LiAlH₄:

  • Reagents : 5-(Carboxy)-1-methyl-1H-1,2,4-triazole, NaBH₄.

  • Conditions : Methanol at 0°C for 4 hours.

  • Efficiency : Lower yield (50%) due to incomplete reduction of the carboxylic acid.

Comparative Analysis of Methods

Yield and Scalability

MethodYield (%)ScalabilityCost ($/g)
Cycloaddition60Moderate12.50
N-Methylation75High8.20
LiAlH₄ Reduction85Low15.00

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 3.90 (s, 3H, N-CH₃), δ 4.60 (s, 2H, CH₂OH), δ 8.20 (s, 1H, triazole-H).

  • IR (KBr) :

    • 3250 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N stretch).

Purity Assessment

  • HPLC : Retention time = 4.2 min (C18 column, 70:30 H₂O:MeCN).

  • Elemental Analysis : Calculated for C₄H₇N₃O: C 42.48%, H 6.24%, N 37.15%; Found: C 42.50%, H 6.22%, N 37.12% .

Industrial-Scale Optimization

Continuous-Flow Methylation

  • Setup : Tubular reactor with inline pH monitoring.

  • Advantages : 90% yield, reduced methyl iodide usage (0.95 equivalents), and elimination of batch-to-batch variability .

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball milling of triazole and methyl carbonate yields 70% product with minimal waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1-Methyl-1H-1,2,4-triazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

(1-methyl-1H-1,2,4-triazol-5-yl)methanol is a triazole derivative that has garnered attention for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by its unique five-membered triazole ring structure, which contributes to its biological activity and potential utility in drug development.

Medicinal Chemistry

Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activities. This compound has been explored for its potential as an antifungal agent. The mechanism of action is believed to involve inhibition of fungal enzyme activity, which is critical for cell wall synthesis and overall fungal viability .

Drug Development
The compound is being investigated as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets. For instance, derivatives of this compound are being studied for their effectiveness against resistant strains of bacteria and fungi .

Case Study: Antifungal Activity
A study demonstrated that this compound derivatives showed promising results against various fungal strains, suggesting potential applications in treating fungal infections that are resistant to conventional therapies. The research highlighted the compound's ability to disrupt fungal cell membranes, leading to cell death .

Agriculture

Fungicides
Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit the growth of pathogenic fungi in crops. This compound is being evaluated for its effectiveness in protecting plants from fungal infections while minimizing environmental impact .

Case Study: Crop Protection
Field trials have shown that formulations containing this compound can significantly reduce the incidence of diseases caused by fungi in crops like wheat and barley. These studies emphasize the compound's role in enhancing crop yield and quality while reducing reliance on more harmful chemical pesticides .

Material Science

Synthesis of Functional Materials
The unique properties of this compound make it a valuable building block in the synthesis of advanced materials. Its ability to form coordination complexes with metals has led to applications in catalysis and the development of novel materials with specific electronic or optical properties .

Case Study: Coordination Chemistry
Recent research has explored the use of this compound as a ligand in metal-organic frameworks (MOFs). These frameworks have potential applications in gas storage and separation technologies due to their high surface area and tunable porosity. Studies have shown that incorporating this triazole derivative into MOFs can enhance stability and functionality .

Mechanism of Action

The mechanism by which (1-methyl-1H-1,2,4-triazol-5-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The triazole core’s substitution pattern significantly influences physicochemical properties and biological activity. Below is a comparative analysis with key analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(1-Methyl-1H-1,2,4-triazol-5-yl)methanol Methyl C₄H₇N₃O 113.12* Hydrophilic; used in reductive amination, salt forms available
(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol Ethyl C₅H₉N₃O 127.15 Increased lipophilicity; similar synthetic utility
[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol 2,2-Difluoroethyl C₅H₇F₂N₃O 163.13 Enhanced metabolic stability; potential for fluorinated drug candidates
(1-Propyl-1H-1,2,4-triazol-5-yl)methanol Propyl C₆H₁₁N₃O 141.17 Higher lipophilicity; limited commercial availability

*Calculated based on analogous data from .

Key Observations:

  • Lipophilicity : Increasing alkyl chain length (methyl → ethyl → propyl) elevates logP values, impacting membrane permeability and solubility .
  • Salt Forms : The methyl derivative’s hydrochloride and hydrobromide salts () enhance aqueous solubility, a critical factor in formulation.

Biological Activity

(1-methyl-1H-1,2,4-triazol-5-yl)methanol is a member of the triazole family, recognized for its potential biological activities. This compound features a five-membered ring containing three nitrogen atoms and is characterized by a methyl group and a hydroxymethyl group attached to the triazole ring. Its molecular formula is C4H6N4OC_4H_6N_4O. The biological activity of triazole derivatives has been extensively studied, revealing a range of pharmacological effects including antifungal, antibacterial, and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitrogen atoms in the triazole moiety play a crucial role in binding to enzyme active sites, which can lead to inhibition or modulation of enzymatic activity. This interaction often involves hydrogen bonding and hydrophobic interactions that influence various biochemical pathways.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. This compound has shown potential as an agricultural fungicide due to its structural similarities with known antifungal agents. Studies indicate that compounds in this class can effectively inhibit fungal growth by targeting the cytochrome P450 enzyme system, which is essential for ergosterol biosynthesis in fungi .

Antibacterial Activity

Research has demonstrated that this compound exhibits antibacterial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Data suggests that derivatives of triazoles may enhance antibacterial efficacy through structural modifications that improve binding affinity to bacterial targets .

Antitumor Activity

The cytotoxic potential of this compound against tumor cell lines has been explored. Studies indicate that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, compounds with similar structures have been shown to induce G0/G1 phase arrest in cancer cell lines such as HCT-116 and MCF-7 .

Case Studies and Research Findings

StudyBiological Activity AssessedKey Findings
AntifungalDemonstrated significant inhibition of fungal growth in vitro.
AntitumorInduced apoptosis in HCT-116 and MCF-7 cell lines with IC50 values comparable to standard chemotherapeutics.
AntibacterialShowed activity against Gram-positive and Gram-negative bacteria; effective at low concentrations.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its chemical structure. The presence of the triazole ring enhances its bioavailability and metabolic stability. Furthermore, studies suggest that modifications to the hydroxymethyl group can improve solubility and distribution within biological systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-methyl-1H-1,2,4-triazol-5-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or oxidation reactions. For example, alkylation of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde followed by reduction (e.g., using NaBH₄) can yield the alcohol derivative. Key parameters include:

  • Temperature : Optimal yields are reported at 60–80°C for 6–12 hours.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Catalysts : Use of Lewis acids like ZnCl₂ may improve regioselectivity .
    • Data Contradiction : Conflicting reports on yields (40–75%) suggest impurities in starting materials or incomplete reduction steps. Purity of intermediates (e.g., aldehyde precursors) should be verified via HPLC .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR (DMSO-d₆) shows characteristic peaks: δ 4.60 (CH₂OH), δ 3.90 (N-CH₃), and δ 8.20 (triazole-H). 13C^{13}C-NMR confirms the hydroxyl-bearing carbon at δ 60–65 ppm .
  • X-ray Crystallography : SHELX programs are recommended for structure refinement. ORTEP-3 visualization can resolve bond angles and hydrogen-bonding networks, critical for confirming stereochemistry .

Q. How does the hydroxyl group influence the compound’s solubility and stability?

  • Methodological Answer :

  • Solubility : The hydroxyl group enhances water solubility (logP ~0.8) compared to non-polar analogs. Solubility profiles in DMSO, ethanol, and water should be quantified via UV-Vis spectroscopy.
  • Stability : Hydroxyl derivatives are prone to oxidation; stability studies under ambient light and varying pH (3–9) are advised. LC-MS can detect degradation products like triazole-carboxylic acid .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Pd-Catalyzed Coupling : The hydroxyl group acts as a directing group, facilitating C–H activation at the triazole ring. DFT calculations (e.g., Gaussian 16) can model transition states and predict regioselectivity.
  • Contradiction Analysis : Discrepancies in reaction rates (e.g., Suzuki vs. Heck reactions) may arise from steric hindrance or electronic effects. Competitive experiments with deuterated analogs can clarify kinetic isotope effects .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites. Correlate HOMO-LUMO gaps with experimental redox behavior .
  • Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 for antifungal activity). Validate predictions with in vitro assays against Candida albicans .

Q. What strategies resolve contradictions in reported biological activities of triazole-methanol derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies, noting variations in assay conditions (e.g., cell lines, incubation times). For example, discrepancies in antiproliferative activity may stem from differences in mitochondrial toxicity assays .
  • Structural Analogues : Test derivatives with modified substituents (e.g., halogenation at the triazole ring) to isolate structure-activity relationships (SAR).

Properties

IUPAC Name

(2-methyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-4(2-8)5-3-6-7/h3,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAQZVSGXQVIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454123
Record name (1-methyl-1H-1,2,4-triazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91616-36-3
Record name (1-methyl-1H-1,2,4-triazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1-methyl-1H-1,2,4-triazol-5-yl)methanol
(1-methyl-1H-1,2,4-triazol-5-yl)methanol
(1-methyl-1H-1,2,4-triazol-5-yl)methanol
(1-methyl-1H-1,2,4-triazol-5-yl)methanol
(1-methyl-1H-1,2,4-triazol-5-yl)methanol
(1-methyl-1H-1,2,4-triazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.